Dual-Mode Coordination Versatility: κ¹(P) vs. κ²(N,N) Binding Selectivity in Re(I) Complexes
6-(Diphenylphosphino)-2,2′-bipyridine (PNN) demonstrates unique dual-mode coordination behavior with rhenium carbonyls, binding in either κ¹(P) or κ²(N,N) modes depending on reaction conditions [1]. This site-selectivity is critical for sequential metalation: in the κ¹(P)-bound form, the pendant bpy moiety remains free and available to bind a second metal center, such as Zn(II) [1]. In contrast, the simple analog 2-diphenylphosphinopyridine (dppy) lacks the second pyridine nitrogen, offering only a PN chelate and eliminating the option for κ²(N,N) coordination. Similarly, unfunctionalized 2,2′-bipyridine (bpy) cannot bind metals through a soft P-donor. This documented site-selectivity is the mechanistic foundation for constructing the well-defined heterobimetallic complexes described in Evidence Item 2.
| Evidence Dimension | Coordination mode versatility |
|---|---|
| Target Compound Data | Two distinct coordination modes observed and structurally characterized: κ¹(P) and κ²(N,N) |
| Comparator Or Baseline | 2-diphenylphosphinopyridine (dppy): only PN chelate; 2,2′-bipyridine (bpy): only NN chelate |
| Quantified Difference | Qualitative: PNN enables both binding modes; comparators are restricted to a single coordination motif |
| Conditions | Reaction of PNN with Re(CO)₅(OTf) or Re(CO)₄(alkyl) precursors in organic solvents (THF, CH₂Cl₂) |
Why This Matters
The ability to selectively activate either the N,N-chelate or the P-donor enables precise spatial control in multimetallic assemblies, a feature that simple monofunctional ligands cannot replicate.
- [1] West, N. M.; Labinger, J. A.; Bercaw, J. E. Heterobimetallic Complexes of Rhenium and Zinc: Potential Catalysts for Homogeneous Syngas Conversion. Organometallics 2011, 30 (10), 2690–2700. View Source
